molecular formula C21H35N7O18P2 B12100941 beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline

beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline

Cat. No.: B12100941
M. Wt: 735.5 g/mol
InChI Key: AWWDDIGNQVLAEO-UHFFFAOYSA-N
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Description

Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, particularly in redox reactions, where it alternates between oxidized and reduced forms. This compound is essential for the production of energy in cells and is involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, typically involves the enzymatic or chemical coupling of nicotinamide mononucleotide with adenosine monophosphate. The reaction conditions often require specific pH levels, temperature control, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound, is usually carried out through fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high levels of the compound, which is then extracted and purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, undergoes several types of chemical reactions, including:

    Oxidation-Reduction Reactions: It alternates between its oxidized form (NAD+) and reduced form (NADH) in redox reactions.

    Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield nicotinamide and adenosine diphosphate.

Common Reagents and Conditions

Common reagents used in reactions involving this compound, include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Enzymes like dehydrogenases and oxidoreductases.

Major Products Formed

The major products formed from reactions involving this compound, include:

    Nicotinamide: Formed through hydrolysis.

    Adenosine Diphosphate: Another product of hydrolysis.

    Reduced and Oxidized Forms: NADH and NAD+, respectively, in redox reactions.

Scientific Research Applications

Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, has a wide range of scientific research applications:

    Chemistry: Used as a coenzyme in various enzymatic reactions to study redox processes.

    Biology: Essential for cellular respiration and energy production studies.

    Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.

    Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.

Mechanism of Action

The mechanism of action of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This transfer is crucial for the production of ATP, the energy currency of the cell. The molecular targets include various dehydrogenases and oxidoreductases, which facilitate these redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but has an additional phosphate group.

    Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions but with a different structure and function.

    Coenzyme Q10 (Ubiquinone): Functions in the electron transport chain but is structurally distinct.

Uniqueness

Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is unique due to its specific role in cellular metabolism and its ability to alternate between oxidized and reduced forms. This property makes it indispensable for energy production and various metabolic pathways, distinguishing it from other coenzymes.

Properties

Molecular Formula

C21H35N7O18P2

Molecular Weight

735.5 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate

InChI

InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2

InChI Key

AWWDDIGNQVLAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O

Origin of Product

United States

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